ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Overview
Description
Ethyl 5-{[4-(1-adamantyl)piperazin-1-yl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an adamantyl group, a piperazine ring, an oxadiazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the adamantyl-piperazine intermediate, which can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . The triazole and oxadiazole rings are then introduced through cycloaddition reactions and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[4-(1-adamantyl)piperazin-1-yl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- 3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione
- Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate
Uniqueness
What sets ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the adamantyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
ethyl 5-[[4-(1-adamantyl)piperazin-1-yl]methyl]-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N8O3/c1-2-32-21(31)18-17(30(27-24-18)20-19(23)25-33-26-20)13-28-3-5-29(6-4-28)22-10-14-7-15(11-22)9-16(8-14)12-22/h14-16H,2-13H2,1H3,(H2,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZRHHODNXDWNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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